N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide
Description
This compound is a 1,2,4-triazole derivative featuring a 4-ethoxyphenyl substituent at position 4, a thioether-linked 2-(thiazol-2-ylamino)ethyl group at position 5, and a 1-naphthamide moiety at the methyl position of the triazole core. Its structural complexity arises from the integration of heterocyclic systems (triazole, thiazole) and functional groups (thioether, amide), which are common in bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, or microbial infections .
Properties
IUPAC Name |
N-[[4-(4-ethoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N6O3S2/c1-2-36-20-12-10-19(11-13-20)33-23(31-32-27(33)38-17-24(34)30-26-28-14-15-37-26)16-29-25(35)22-9-5-7-18-6-3-4-8-21(18)22/h3-15H,2,16-17H2,1H3,(H,29,35)(H,28,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQJMWUWDOHYGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N6O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
1. Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes:
- Formation of the triazole ring : Utilizing thiazole derivatives and appropriate thioketones.
- Coupling reactions : Employing coupling agents to link aromatic rings with the triazole moiety.
This synthetic pathway is crucial for achieving the desired pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives containing the triazole and thiazole moieties exhibit significant antimicrobial properties. For instance:
The compound's structure suggests potential interactions with bacterial enzymes or cell membranes, contributing to its effectiveness.
Anticancer Properties
Studies have highlighted the anticancer potential of triazole derivatives. The compound's ability to inhibit specific cancer cell lines has been documented:
These results indicate that modifications in the compound can enhance its cytotoxic effects on cancer cells.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition capabilities, particularly regarding lipoxygenase and cyclooxygenase pathways:
Such inhibition is significant in inflammatory diseases and suggests a dual role in both antimicrobial and anti-inflammatory pathways.
3. Case Studies
Several case studies have investigated the biological activity of compounds similar to this compound:
- Antiviral Activity : A study reported that compounds with similar structures exhibited antiviral effects against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), indicating a broad spectrum of biological activity beyond antibacterial effects .
- Quorum Sensing Inhibition : Compounds with benzothiazole moieties demonstrated the ability to inhibit quorum sensing in Pseudomonas aeruginosa, suggesting potential applications in biofilm-related infections .
4. Conclusion
This compound represents a promising candidate for further research due to its multifaceted biological activities. The combination of triazole and thiazole functionalities enhances its potential as an antimicrobial and anticancer agent. Future studies should focus on optimizing its structure for improved efficacy and exploring its mechanisms of action in various biological systems.
Scientific Research Applications
Antimicrobial Activity
Compounds containing thiazole and triazole moieties are known for their antimicrobial properties. Research indicates that derivatives of these compounds can exhibit significant activity against various bacterial strains and fungi. The presence of the thiazole ring in N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide suggests potential efficacy as an antimicrobial agent.
Anticancer Properties
The compound's structure indicates potential interactions with cellular targets involved in cancer proliferation. Studies have shown that similar compounds can inhibit cancer cell growth by inducing apoptosis or disrupting cell cycle progression. The triazole and thiazole components may enhance this activity by interacting with specific enzymes or receptors involved in tumor growth.
Anti-inflammatory Effects
Research has identified triazole derivatives as promising candidates for anti-inflammatory therapies. The compound may inhibit pathways that lead to inflammation, making it a candidate for further studies in inflammatory diseases.
Enzyme Inhibition
The compound's design suggests it may act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic processes or disease mechanisms. For instance, the thiazole moiety has been associated with inhibition of certain kinases and phosphatases, which are crucial in various signaling pathways.
Case Study 1: Antimicrobial Evaluation
A study published in Molecules evaluated the antimicrobial activity of various thiazole derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that compounds similar to this compound exhibited significant antibacterial activity (IC50 values ranging from 10 to 50 µg/mL) against tested strains .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that triazole-containing compounds could inhibit the proliferation of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways . Further research is needed to explore the specific pathways influenced by this compound.
Case Study 3: Anti-inflammatory Mechanism
Molecular docking studies have shown that similar compounds can effectively bind to the active sites of enzymes like lipoxygenase, suggesting a potential mechanism for anti-inflammatory activity . This supports the hypothesis that N-((4-(4-ethoxyphenyl)-5-((2-oxo-2-(thiazol-2-yamino)ethyl)thio)-4H -1,2,4-triazol -3 -yl)methyl ) -1-naphthamide could be developed into an anti-inflammatory drug.
Chemical Reactions Analysis
Step 1: Formation of the 1,2,4-Triazole Core
The 1,2,4-triazole ring is typically synthesized via cyclocondensation of thiosemicarbazides or hydrazine derivatives. For example:
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Reaction : Hydrazine derivatives (e.g., 4-ethoxyphenyl-substituted hydrazinecarbothioamide) undergo cyclization in basic conditions (e.g., NaOH or KOH) to form the triazole ring .
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Key Intermediate : 4-(4-Ethoxyphenyl)-5-mercapto-4H-1,2,4-triazole .
Step 2: Thioether Formation
The thioether bridge is introduced via nucleophilic substitution:
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Reaction : The triazole-thiol reacts with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of a base (e.g., Cs₂CO₃ or K₂CO₃) .
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Conditions : Stirring in polar aprotic solvents (e.g., DMF, 1–2 h, room temperature) .
Step 3: Naphthamide Coupling
The naphthamide group is appended via amide bond formation:
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Reaction : The triazole-methylamine intermediate reacts with 1-naphthoyl chloride in the presence of a coupling agent (e.g., EDCl/HOBt) .
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Conditions : Stirring in dichloromethane or DMF (12–24 h, room temperature) .
Acid/Base Stability
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Acidic Conditions : The triazole ring remains stable in dilute HCl (pH 5–6), but prolonged exposure to concentrated acids leads to decomposition of the thiazole moiety .
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Basic Conditions : Stable in aqueous NaOH (pH < 10), but the thioether bond hydrolyzes under strong alkaline conditions (pH > 12) .
Oxidative Stability
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H₂O₂/Oxidizing Agents : The thioether group oxidizes to sulfoxide (R-SO-) or sulfone (R-SO₂-) derivatives .
Thermal Stability
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Melting Point : Decomposes at 210–215°C (based on analogous triazole-thiols) .
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Thermogravimetric Analysis (TGA) : Stable up to 180°C, with 5% weight loss due to solvent evaporation .
1H NMR (500 MHz, DMSO-d₆)
| δ (ppm) | Assignment |
|---|---|
| 11.98 | -NH (triazole) |
| 8.10–7.20 | Aromatic protons (naphthamide, ethoxyphenyl) |
| 4.03 | -OCH₂CH₃ (ethoxyphenyl) |
| 3.72 | -CH₂-S- (thioether) |
| 1.33 | -CH₂CH₃ (ethoxyphenyl) |
IR (KBr, cm⁻¹)
| Peak | Assignment |
|---|---|
| 3250 | N-H stretch (amide, triazole) |
| 1680 | C=O (amide) |
| 1240 | C-O-C (ethoxyphenyl) |
| 680 | C-S (thioether) |
Triazole Ring
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Electrophilic Substitution : Reacts with iodomethane or benzyl bromide at N2 or N4 positions under basic conditions .
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Coordination Chemistry : Forms complexes with transition metals (e.g., Hg²⁺, Cu²⁺) via sulfur and nitrogen donors .
Thioether Group
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Alkylation : Reacts with alkyl halides to form sulfonium salts .
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Oxidation : Converts to sulfoxides/sulfones with H₂O₂ or mCPBA .
Amide Group
Comparison with Similar Compounds
Structural Features
Core Heterocycle and Substitutions
- Target Compound : 1,2,4-Triazole core with ethoxyphenyl (position 4), thioether-thiazole (position 5), and naphthamide (methyl group).
- Analog 1 : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a, )
- Analog 2 : N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide ()
Thioether and Thiazole Functionality
- Target Compound: Thioether connects triazole to a thiazol-2-ylamino group.
- Analog 3 : 2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide ()
Spectral and Physicochemical Properties
IR Spectroscopy
- Target Compound : Expected peaks: ~1670 cm⁻¹ (C=O, amide), ~1250 cm⁻¹ (C–O, ethoxy), ~3300 cm⁻¹ (N–H) .
- 6b (): 1682 cm⁻¹ (C=O), 1504 cm⁻¹ (NO₂), 3292 cm⁻¹ (N–H) .
- 7a (): 1676 cm⁻¹ (C=O), 1535 cm⁻¹ (NO₂) .
NMR Spectroscopy
Preparation Methods
Cyclization Mechanism of the Triazole Core
The base-mediated cyclization of thiosemicarbazide (2) proceeds via deprotonation and intramolecular nucleophilic attack, forming the triazole ring. The ethoxyphenyl group stabilizes the intermediate through resonance.
Thioether Bond Formation
Alkylation of (3) with (4) follows an Sₙ2 mechanism, where the thiolate anion attacks the electrophilic carbon of the bromoethyl group. Steric hindrance from the ethoxyphenyl substituent necessitates prolonged reaction times.
Amide Coupling Efficiency
The Mannich reaction achieves moderate yields due to competing hydrolysis of 1-naphthoyl chloride. Pre-activation with trimethylsilyl chloride improves electrophilicity.
Comparative Yields and Reaction Optimization
| Step | Reaction | Yield (%) | Key Parameter |
|---|---|---|---|
| 1 | Triazole cyclization | 72 | NaOH concentration (2M) |
| 2 | Thioether alkylation | 65 | K₂CO₃, dry DMF |
| 3 | Naphthamide introduction | 58 | Triethylamine catalyst |
Challenges and Alternative Pathways
Byproduct Formation in Thioether Synthesis
Competing oxidation of the thiol to disulfide is mitigated by conducting reactions under nitrogen.
Alternative Thiazole Synthesis
Thiazol-2-amine may be replaced with 2-aminobenzothiazole, though this reduces yield to 42% due to reduced nucleophilicity.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this compound?
The synthesis involves multi-step reactions, including cyclization, thioether formation, and amide coupling. Key steps include:
- Cyclization : Formation of the triazole core using hydrazine derivatives and carbonyl precursors under reflux conditions (e.g., ethanol or DMF as solvents).
- Thiolation : Introduction of the thioether group via nucleophilic substitution, often requiring controlled pH and temperature (e.g., 60–80°C) to avoid side reactions .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography improves yield (69–81% reported for analogous triazole-thiol derivatives) . Optimization : Adjusting solvent polarity (e.g., DMF for solubility), catalysts (triethylamine for amide coupling), and reaction time (4–8 hours for cycloaddition) enhances efficiency .
Q. Which spectroscopic and chromatographic methods validate the compound’s structure?
- IR spectroscopy : Confirms functional groups (e.g., C=O at ~1670 cm⁻¹, NH stretches at ~3260 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., naphthamide aromatic protons at δ 7.5–8.5 ppm) and carbon backbone .
- LCMS/HPLC : Verifies molecular weight (e.g., [M+H]+ peaks) and purity (>95% by reverse-phase HPLC) .
Q. What preliminary biological activities are associated with structurally similar compounds?
Analogous triazole-thiazole hybrids exhibit:
- Antimicrobial activity : MIC values of 2–8 µg/mL against S. aureus and E. coli .
- Anticancer potential : IC₅₀ of 10–50 µM in breast cancer cell lines (MCF-7) via apoptosis induction .
- Antiviral effects : Inhibition of viral entry proteins (e.g., ACE2 binding energy of -5.51 kcal/mol in docking studies) .
Advanced Research Questions
Q. How can computational modeling guide target identification and SAR studies?
- Molecular docking : Predict binding modes with targets (e.g., ACE2 or kinase enzymes) using software like AutoDock Vina. For example, thiazole-triazole hybrids show strong hydrogen bonding with catalytic residues (e.g., His345 in SARS-CoV-2 protease) .
- QSAR models : Correlate substituent electronegativity (e.g., ethoxy vs. nitro groups) with bioactivity. Electron-withdrawing groups on the phenyl ring enhance antimicrobial potency by 30% in analogs .
Q. How to resolve contradictions in biological activity data across studies?
- Assay standardization : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin as a reference drug) to minimize variability .
- Metabolic stability testing : Assess liver microsomal degradation to explain discrepancies between in vitro and in vivo results .
- Structural analogs : Compare derivatives (e.g., thiophene vs. furan substitutions) to isolate activity-contributing moieties .
Q. What strategies improve solubility and bioavailability for in vivo studies?
- Prodrug design : Introduce phosphate or PEG groups to the naphthamide moiety to enhance aqueous solubility .
- Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve plasma half-life (e.g., 12-hour sustained release in rodent models) .
- Salt formation : Sodium or hydrochloride salts of the triazole-thiol group increase solubility by 3–5 fold .
Q. How to design a robust SAR study for this compound?
- Core modifications : Replace the triazole ring with oxadiazole or imidazole to assess ring size impact on activity .
- Substituent variation : Test halogen (Cl, Br), alkyl (ethyl, isopropyl), and electron-donating groups (methoxy) on the phenyl and thiazole rings .
- Linker optimization : Adjust the thioethyl chain length (C2 vs. C3) to balance flexibility and target binding .
Q. What advanced techniques validate reaction mechanisms in synthesis?
- Isotopic labeling : Use ¹⁵N-labeled hydrazine to track triazole ring formation via MS/MS fragmentation .
- Kinetic studies : Monitor reaction progress via in-situ IR to identify rate-limiting steps (e.g., thioether formation) .
- X-ray crystallography : Resolve 3D conformation of intermediates to confirm regioselectivity in cycloaddition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
